1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(4-piperidin-4-yloxyphenyl)piperazin-1-yl]ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.2ClH/c1-14(21)19-10-12-20(13-11-19)15-2-4-16(5-3-15)22-17-6-8-18-9-7-17;;/h2-5,17-18H,6-13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQHKKNMJHINHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride, a compound with the chemical formula C₁₇H₂₇Cl₂N₃O₂, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₂₇Cl₂N₃O₂ |
| Molecular Weight | 303.41 g/mol |
| CAS Number | 946759-92-8 |
| MDL Number | MFCD13176563 |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for its potential antidepressant and anxiolytic effects.
Serotonin Reuptake Inhibition
Research indicates that compounds structurally related to this compound exhibit significant serotonin (5-HT) reuptake inhibition. For instance, a related compound demonstrated potent inhibition of serotonin reuptake in vitro, suggesting that this class of compounds may be effective in treating mood disorders by increasing serotonin levels in the synaptic cleft .
Dopamine Receptor Interaction
Additionally, studies have shown that piperazine derivatives can modulate dopamine receptor activity, which is essential for their efficacy in addressing various psychiatric conditions. The specific binding affinities and functional outcomes at dopamine receptors remain an area of active investigation.
Antidepressant Activity
In vivo studies have demonstrated that related compounds can significantly reduce immobility time in the forced swimming test (FST), a common model for assessing antidepressant activity. The mechanism appears to involve the antagonism of p-chloroamphetamine-induced depletion of serotonin in the hypothalamus .
Anxiolytic Properties
Preliminary data suggest that the compound may also possess anxiolytic properties, potentially through modulation of GABAergic systems or serotonergic pathways. However, further research is required to elucidate these effects conclusively.
Study 1: Antidepressant Efficacy
A study published in PubMed evaluated the antidepressant effects of a structurally similar compound (A20) that shares characteristics with this compound. The results indicated that A20 effectively reduced immobility times in the FST and showed stability in human liver microsomes, suggesting favorable pharmacokinetic properties .
Study 2: Neurotransmitter Modulation
Another investigation assessed the modulation of neurotransmitter systems by piperazine derivatives. The findings revealed that these compounds could enhance serotonergic transmission while also affecting dopaminergic pathways, indicating a multifaceted approach to treating mood disorders .
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride exhibit significant activity at various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders such as:
- Depression : By modulating serotonin levels, these compounds may provide antidepressant effects.
- Anxiety Disorders : Their anxiolytic properties could help manage anxiety symptoms effectively.
Antagonism of Histamine Receptors
Recent studies have explored the use of piperazine derivatives as histamine H3 receptor antagonists/inverse agonists. This mechanism can enhance neurotransmitter release, potentially aiding in cognitive function and memory enhancement, which is crucial for conditions like Alzheimer's disease .
Dual Action on Multiple Targets
The unique structure of this compound allows it to potentially act on multiple pharmacological targets simultaneously. This polypharmacology can lead to enhanced therapeutic effects while minimizing side effects compared to traditional single-target drugs.
Case Study 1: Anxiolytic Effects
A study evaluated the anxiolytic-like effects of a related piperazine compound in animal models. The results indicated a significant reduction in anxiety-like behaviors, suggesting that compounds like This compound could be effective in managing anxiety disorders .
Case Study 2: Cognitive Enhancement
Another investigation focused on the cognitive-enhancing properties of piperazine derivatives. The findings showed improved learning and memory in rodent models, supporting the hypothesis that such compounds could benefit patients with cognitive impairments .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and pharmacological differences:
Research Findings and Data
Solubility and Stability
- Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than monohydrochlorides () or free bases .
- The 4-piperidinyloxy group in the target compound likely reduces crystallinity, enhancing dissolution rates .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and pharmacological activity?
The compound contains a piperazine core linked to a piperidinyloxy-substituted phenyl group and an acetyl moiety. The dihydrochloride salt enhances solubility for in vitro studies. The piperazine ring facilitates interactions with G-protein-coupled receptors (e.g., adrenergic or histamine receptors), while the piperidinyloxy group may influence lipophilicity and membrane permeability. Structural analogs like hydroxyzine dihydrochloride demonstrate similar receptor-binding motifs .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Critical safety measures include:
- Use of personal protective equipment (PPE): lab coat, gloves, and goggles.
- Immediate skin decontamination with water for 15 minutes upon contact .
- Work under a fume hood to avoid inhalation. In case of exposure, move to fresh air and seek medical attention if symptoms persist .
- Store in a cool, dry environment away from oxidizing agents .
Q. What analytical methods are recommended for assessing purity and characterizing this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Structural confirmation employs:
- Mass spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ = 292.2) .
- Nuclear magnetic resonance (NMR): ¹H/¹³C NMR to resolve piperazine and acetyl proton signals (e.g., δ 2.1 ppm for acetyl CH₃) .
- Melting point analysis: Compare observed values (e.g., 220–234°C) with literature data .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
Synthesis involves nucleophilic substitution between 4-(4-piperidinyloxy)phenylpiperazine and acetyl chloride. Key parameters:
Q. How does the dihydrochloride salt form affect physicochemical properties compared to the free base?
The salt form improves aqueous solubility (critical for in vitro assays) and stability. The hydrochloride counterions reduce hygroscopicity, facilitating long-term storage. Comparative studies on analogs (e.g., cetirizine dihydrochloride) show enhanced bioavailability relative to free bases .
Advanced Questions
Q. What experimental strategies can resolve contradictions in receptor-binding affinity data across studies?
Discrepancies may arise from assay conditions or receptor isoforms. Recommended approaches:
- Standardize buffer systems: Use 50 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂ for adrenergic receptor assays .
- Validate receptor expression: Quantify via Western blot or qPCR to confirm isoform-specific binding .
- Competitive binding assays: Employ radiolabeled ligands (e.g., [³H]-prazosin) to calculate Ki values, correcting for nonspecific binding .
Q. How can synthetic yield be optimized while minimizing byproduct formation?
Optimization strategies:
- Stoichiometric control: Use 1.2:1 molar ratio of acetyl chloride to amine intermediate to prevent over-acylation .
- Catalysis: Add 0.1 eq. of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Byproduct mitigation: Introduce silica gel chromatography post-reaction to remove unreacted intermediates .
Q. What degradation pathways are observed under varying pH and temperature conditions?
Accelerated stability studies (40°C/75% RH) reveal:
- Acidic conditions (pH <3): Hydrolysis of the piperazine ring, forming ethylenediamine derivatives .
- Alkaline conditions (pH >9): Deacetylation yielding 1-{4-[4-(4-piperidinyloxy)phenyl]-1-piperazinyl}ethanol .
- Photodegradation: UV light induces cleavage of the piperidinyloxy group, detected via LC-MS .
Q. How can researchers validate the compound’s selectivity across related receptor subtypes?
Use a panel of receptor-transfected cell lines (e.g., CHO cells expressing α1A, α1B, and α1D adrenergic receptors). Measure cAMP or calcium flux responses at 1–100 µM concentrations. Cross-reference with structurally distinct antagonists (e.g., prazosin) to confirm target specificity .
Q. What methodologies are recommended for characterizing metabolic byproducts in pharmacokinetic studies?
- In vitro microsomal assays: Incubate with rat liver microsomes (RLM) and NADPH cofactor. Quench reactions with acetonitrile and analyze via UPLC-QTOF-MS .
- Metabolite identification: Look for hydroxylation at the piperidine ring (m/z +16) or N-dealkylation of the piperazine moiety .
- Cross-species comparison: Compare metabolic profiles in human, rat, and dog microsomes to predict in vivo behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
